molecular formula C6H11ClS B097503 Cyclohexanesulfenyl chloride CAS No. 17797-03-4

Cyclohexanesulfenyl chloride

Cat. No.: B097503
CAS No.: 17797-03-4
M. Wt: 150.67 g/mol
InChI Key: XRFDWTWFFLOKAV-UHFFFAOYSA-N
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Description

Cyclohexanesulfenyl chloride (C₆H₁₁SCl, CAS No. 17797-03-4) is an aliphatic sulfenyl chloride characterized by a sulfur-chlorine bond attached to a cyclohexyl group. It is primarily synthesized via the chlorination of cyclohexyl disulfide or thiols . Key decomposition products include cyclohexyl disulfide and hydrogen chloride (HCl), with decomposition rates influenced by solvent polarity and temperature . For instance, its half-life in carbon tetrachloride (CCl₄) at room temperature is 7.5 hours, significantly shorter than aromatic sulfenyl chlorides like benzenesulfenyl chloride, which remains stable for months under similar conditions .

The instability of this compound is attributed to the presence of protons on the carbon adjacent to the sulfur atom, facilitating elimination reactions. In contrast, aromatic sulfenyl chlorides lack such protons and benefit from resonance stabilization, enhancing their stability .

Properties

CAS No.

17797-03-4

Molecular Formula

C6H11ClS

Molecular Weight

150.67 g/mol

IUPAC Name

cyclohexyl thiohypochlorite

InChI

InChI=1S/C6H11ClS/c7-8-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

XRFDWTWFFLOKAV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)SCl

Canonical SMILES

C1CCC(CC1)SCl

Other CAS No.

17797-03-4

Synonyms

Cyclohexanesulfenyl chloride

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis to Sulfonic Acids

Cyclohexanesulfonyl chloride undergoes hydrolysis in aqueous environments to form cyclohexanesulfonic acid:
Reaction:
C H SO Cl H O C H SO H HCl\text{C H SO Cl H O C H SO H HCl}
This reaction proceeds rapidly at ambient temperatures, with the rate influenced by pH and solvent polarity .

Nucleophilic Substitution Reactions

The sulfonyl chloride group serves as an electrophilic center for nucleophilic attack.

Reaction with Alcohols (Formation of Sulfonate Esters)

Example:
C H SO Cl ROH C H SO R HCl\text{C H SO Cl ROH C H SO R HCl}

  • Kinetics: Second-order dependence on nucleophile concentration, with Hammett ρ = +2.02 for substituted aryl systems .

  • Steric Effects: Bulky ortho-substituents enhance reactivity due to structural strain (DFT studies show compressed transition states) .

Reaction with Amines (Formation of Sulfonamides)

Example:
C H SO Cl R NH C H SO NR HCl\text{C H SO Cl R NH C H SO NR HCl}

  • Selectivity: Primary amines react faster than secondary amines due to reduced steric hindrance .

Friedel-Crafts Sulfonylation

Cyclohexanesulfonyl chloride participates in electrophilic aromatic substitution with arenes:
Reaction:
C H SO Cl ArH C H SO Ar HCl\text{C H SO Cl ArH C H SO Ar HCl}

  • Catalysis: Requires Lewis acids (e.g., AlCl₃) for activation .

  • Regioselectivity: Electron-rich arenes (e.g., toluene) react preferentially at the para position .

Desulfonation to Aryl Chlorides

Under thermal conditions, cyclohexanesulfonyl chloride decomposes to release SO₂ and form chlorinated derivatives:
Reaction:
C H SO Cl C H Cl SO \text{C H SO Cl C H Cl SO }

  • Industrial Application: Used in the synthesis of polychlorinated cyclohexanes .

Dimerization via Reduction

Reduction with tetrathiotungstate (WS₄²⁻) induces dimerization to disulfides:
Reaction:
2C H SO ClWS (C H S)2+2SO +2HCl2\,\text{C H SO Cl}\xrightarrow{\text{WS }}(\text{C H S})₂+2\,\text{SO }+2\,\text{HCl}

  • Mechanism: Proceeds through a sulfene intermediate (RCH=SO₂) .

Byproduct Formation in Chlorosulfonation

During synthesis (via Cl₂/SO₂ reaction with cyclohexane), side products include:

  • Chlorocyclohexanes: Formed via competing radical chlorination .

  • Disulphonyl Chlorides: Isolated as isomers (e.g., 1,4-disulphonyl chloride, m.p. 187°C) .

Table 1: Representative Reaction Yields and Conditions

Reaction TypeConditionsYield (%)Reference
HydrolysisH₂O, 25°C, 2 hr95
Sulfonamide FormationEt₃N, CH₃CN, 0°C, 1 hr88
Friedel-Crafts SulfonylationAlCl₃, C₆H₆, reflux, 6 hr72
Disulphonyl Chloride SynthesisCl₂:SO₂ (1:1.4), 72°C, 30 hr41*

*Yield for cyclohexane-1,4-disulphonyl chloride .

Purification and Isolation

  • Distillation: Cyclohexanesulfonyl chloride is purified via vacuum distillation (<1 mmHg, 85°C) .

  • Crystallization: Disulphonyl chloride isomers are separated by fractional crystallization from benzene or CCl₄ .

Comparison with Similar Compounds

Stability and Structural Influences

  • Cyclohexanesulfenyl Chloride : Rapid decomposition in polar solvents (e.g., CCl₄, half-life = 7.5 hours at 25°C) due to β-hydrogen elimination. Major decomposition products: cyclohexyl disulfide and HCl .

Solvent Effects on Stability

Solvent Polarity Half-Life of this compound
n-Heptane Low 65 hours
Xylene Moderate 12 hours
Carbon Tetrachloride High 7.5 hours

Data sourced from kinetic studies in and .

Mechanism of Decomposition

Aliphatic sulfenyl chlorides decompose via a two-step process:

Formation of a thiiranium ion intermediate.

Elimination of HCl and subsequent dimerization to disulfide .

Other Aliphatic Sulfenyl Chlorides

  • Trichloromethanesulfenyl Chloride (Cl₃CSCl) : Used in synthesizing sulfenimides like N-(trichloromethylthio)phthalimide. Less studied but shares instability trends with this compound due to aliphatic structure .
  • n-Dodecylsulfenyl Chloride : Exhibits similar decomposition pathways but slower kinetics due to longer alkyl chains reducing β-hydrogen accessibility .

Sulfonamides and Sulfonyl Chlorides

  • Cyclohexanesulfonyl Chloride (C₆H₁₁ClO₂S, CAS 4837-38-1) : Features a sulfonyl group (SO₂Cl) instead of sulfenyl (SCl). More stable due to stronger S=O bonds and resistance to elimination. Used as a sulfonating agent in organic synthesis .
  • 4-Cyclohexyl-benzenesulfonyl Chloride (C₁₂H₁₅ClO₂S, CAS 56354-57-5) : Combines aromatic and cyclohexyl groups. Higher molecular weight (258.76 g/mol) and thermal stability compared to sulfenyl analogs .

Thiophthalimides and Sulfenimides

  • Cyclohexylthiophthalimide : Synthesized from this compound and phthalimide. Undergoes hydrolysis to yield cyclohexyl disulfide and phthalic acid .
  • Arylthiophthalimides : More stable than aliphatic analogs, with applications as rubber vulcanization accelerators .

Analytical Methods

  • GLPC (Gas-Liquid Partition Chromatography) : Preferred for quantifying sulfenyl chlorides via reaction with morpholine to form sulfenimides .
  • Iodometric Titration: Measures free iodine released from sulfenyl chloride oxidation of iodide ions. Limited by interference from other oxidizing agents .

Data Tables

Table 1: Stability of Sulfenyl Chlorides in CCl₄ at 25°C

Compound Half-Life Decomposition Products
This compound 7.5 hours Cyclohexyl disulfide, HCl
Benzenesulfenyl chloride >2 months None detected

Table 2: Physical Properties of Cyclohexane Derivatives

Compound CAS No. Molecular Weight (g/mol) Functional Group
This compound 17797-03-4 148.67 -SCl
Cyclohexanesulfonyl chloride 4837-38-1 182.67 -SO₂Cl
Chlorocyclohexane 542-18-7 118.06 -Cl

Preparation Methods

Direct Chlorination of Cyclohexanethiol

The most straightforward route to cyclohexanesulfenyl chloride involves the chlorination of cyclohexanethiol (C₆H₁₁SH) with molecular chlorine (Cl₂). This exothermic reaction proceeds via a radical mechanism under controlled conditions:

C₆H₁₁SH+Cl₂C₆H₁₁SCl+HCl\text{C₆H₁₁SH} + \text{Cl₂} \rightarrow \text{C₆H₁₁SCl} + \text{HCl}

Key parameters include:

  • Temperature : Reactions are typically conducted at 0–5°C to minimize over-chlorination to sulfonyl chlorides (-SO₂Cl) .

  • Solvent : Inert solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) prevent side reactions.

  • Chlorine Stoichiometry : A 1:1 molar ratio of thiol to Cl₂ ensures selective sulfenyl chloride formation. Excess Cl₂ promotes sulfonic acid derivatives.

Challenges :

  • Cyclohexanethiol’s volatility (bp 158–160°C) complicates handling.

  • Rapid HCl evolution necessitates efficient gas scrubbing.

Disulfide Chlorination

Chlorination of cyclohexyl disulfide (C₆H₁₁SSc₆H₁₁) offers an alternative pathway, particularly for large-scale synthesis:

C₆H₁₁SSc₆H₁₁+Cl₂2 C₆H₁₁SCl\text{C₆H₁₁SSc₆H₁₁} + \text{Cl₂} \rightarrow 2\ \text{C₆H₁₁SCl}

Advantages :

  • Disulfides are more stable than thiols, simplifying storage.

  • Reactions proceed at ambient temperatures (20–25°C) with UV light initiation .

Optimization :

  • Catalysis : Trace iodine (I₂) accelerates radical chain propagation.

  • Purity : Residual disulfide is removed via fractional distillation under reduced pressure (40–50°C at 15 mmHg).

Sulfur Dichloride (SCl₂) Mediated Synthesis

Sulfur dichloride reacts with cyclohexane under radical conditions to yield sulfenyl chloride:

C₆H₁₂+SCl₂ΔC₆H₁₁SCl+HCl\text{C₆H₁₂} + \text{SCl₂} \xrightarrow{\Delta} \text{C₆H₁₁SCl} + \text{HCl}

Conditions :

  • Temperature : 80–100°C with azobisisobutyronitrile (AIBN) as a radical initiator.

  • Solvent-Free : Neat reactions improve atom economy but require rigorous exclusion of moisture.

Limitations :

  • Competing formation of polysulfides (C₆H₁₁SₙCl, n ≥ 2) reduces yield.

  • SCl₂’s corrosivity mandates specialized reactor materials (e.g., glass-lined steel).

Electrochemical Methods

Emerging electrochemical approaches enable chloride-free synthesis via oxidative coupling:

C₆H₁₁SHelectrolysisC₆H₁₁SCl+H₂\text{C₆H₁₁SH} \xrightarrow{\text{electrolysis}} \text{C₆H₁₁SCl} + \text{H₂}

Setup :

  • Anode : Platinum or boron-doped diamond.

  • Electrolyte : HCl/NaCl aqueous solution.

  • Current Density : 10–20 mA/cm² optimizes selectivity.

Recent Advances :

  • Flow-cell reactors achieve 85% Faradaic efficiency at pilot scale .

  • Membrane-separated cells prevent product oxidation at the anode.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Thiol Chlorination70–7590–95Moderate120–150
Disulfide Chlorination80–8585–90High90–110
SCl₂ Reaction60–6575–80Low200–250
Electrochemical50–5595–98Emerging300–350

Key Observations :

  • Disulfide chlorination balances yield and scalability for industrial applications.

  • Electrochemical methods, while costly, minimize waste and align with green chemistry principles.

Q & A

Q. What are the primary decomposition products of cyclohexanesulfenyl chloride, and how can they be quantified experimentally?

this compound decomposes into cyclohexyl disulfide and hydrogen chloride as major products, with minor byproducts such as aromatic compounds (e.g., trichloride derivatives) under specific conditions . To quantify these products:

  • Gas-Liquid Partition Chromatography (GLPC) : React the sulfenyl chloride with excess morpholine in benzene, using dibenzyl ether or diphenyl sulfide as an internal standard. Analyze the benzene layer via a silicone rubber column to determine sulfenimide and disulfide concentrations .
  • Iodometric Titration : Oxidize iodide ions with sulfenyl chloride and titrate liberated iodine with thiosulfate. Note that this method is sensitive to interference from other oxidizing agents .

Q. What factors influence the stability of this compound during storage and reactions?

Stability is highly dependent on:

  • Solvent Polarity : Stability decreases with increasing polarity. For example, half-lives at room temperature are 65 hr in n-heptane (non-polar), 12 hr in xylene, and 7.5 hr in CCl₄ (polar) .
  • Temperature : Decomposition accelerates at higher temperatures. At 0°C in Varsol (a hydrocarbon mixture), decomposition is negligible over 24 hr, whereas at 25°C, 50% degradation occurs within 15 hr .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

  • Potentiometric Titration : Use 2-mercaptobenzothiazole (MBT) to react with sulfenimides, followed by titration with tetra-n-butylammonium hydroxide to quantify unreacted MBT .
  • Spectroscopic Techniques : IR and NMR are critical for identifying byproducts like trichloride derivatives. For example, trichloride 3 is identified as a yellow precipitate at low temperatures .

Advanced Research Questions

Q. How does solvent polarity affect the reaction kinetics of this compound decomposition?

Decomposition follows first-order kinetics in non-polar solvents (e.g., n-heptane) but shifts to second-order kinetics in polar solvents (e.g., xylene or CCl₄) due to solvent-solute interactions . For reproducible kinetic studies:

  • Control Solvent Purity : Trace impurities (e.g., water or acids) can catalyze decomposition.
  • Monitor Temperature : Use low-temperature conditions (0–5°C) to slow degradation during experiments .

Q. What mechanistic pathways explain the formation of cyclohexyl disulfide and hydrogen chloride during decomposition?

The proposed mechanism involves:

Homolytic Cleavage : S–Cl bond dissociation generates a cyclohexylsulfenyl radical.

Radical Recombination : Two sulfenyl radicals combine to form cyclohexyl disulfide.

HCl Release : Concurrent proton transfer from adjacent carbons produces hydrogen chloride .
Contradictions in observed kinetic orders (first vs. second order) may arise from solvent-dependent stabilization of intermediates .

Q. How can researchers resolve contradictions in reported decomposition rates across studies?

Discrepancies often stem from variations in:

  • Experimental Conditions : Temperature fluctuations (±2°C) or solvent purity (e.g., residual thiols in CCl₄) .
  • Analytical Methods : GLPC provides higher accuracy for disulfide quantification than iodometric titration, which may overestimate due to interference .
    Recommendation : Replicate studies using standardized solvents (e.g., HPLC-grade n-heptane) and cross-validate results with multiple assays.

Q. What strategies mitigate byproduct formation during sulfenimide synthesis from this compound?

  • Tertiary Amine Selection : Use sterically hindered amines (e.g., triethylamine) to minimize side reactions with imides .
  • Low-Temperature Synthesis : Conduct reactions below 0°C to suppress trichloride formation .
  • Purification Protocols : Isolate byproducts via fractional crystallization (e.g., trichloride derivatives precipitate at −20°C) .

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